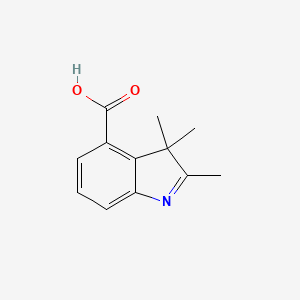
2,3,3-Trimethyl-4-carboxy-3H-indole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-carboxylated indoles, which includes compounds like 2,3,3-Trimethyl-4-carboxy-3H-indole, has been explored through various methods. One approach involves a tandem-type cyclization of 2-ethynylanilines followed by CO2 fixation at the 3-position of the indole ring, which proceeds efficiently under mild conditions without the need for transition metal catalysts . Another method reported the direct C3 functionalization of free (N-H) indoles using electrophiles such as acid chlorides and chloroformates via a common N-indolyl triethylborate intermediate, which is compatible with various substituents and yields a range of 3-acylindoles and indole-3-carboxylic esters .
Molecular Structure Analysis
The molecular structure of related indole derivatives has been characterized using single crystal X-ray diffraction. For instance, derivatives of 1,3,3-trimethyl-2-methylene-2,3-dihydro-1H-indole have been synthesized, and their crystal structures revealed that they consist of an enaminoketone group formed by a Fischer base indole bonded with benzoyl chloride derivatives substituted at para-positions. These molecules adopt a s-cis conformation with respect to the C=O bond towards the C=C bond and exhibit weak intra and intermolecular interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Indole derivatives exhibit interesting chemical behaviors, such as reverse photochromism, where a compound like 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid changes color in polar solvents and the color is bleached upon irradiation with light. The color reappears thermally once the irradiation stops. This behavior is attributed to the merocyanine dye-like structure due to intramolecular proton transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be inferred from their crystal structures. For example, indole-3-carboxylic acid forms centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds. These structural features influence the compound's solubility, melting point, and other physical properties .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Diels-Alder Reactions : Indole, including derivatives like 2,3,3-Trimethyl-4-carboxy-3H-indole, can react with 1,2,4-triazines to produce various cycloadducts, such as β- or γ-carbolines and benzo[f][1,7]naphthyridines. The regiochemistry of these adducts is influenced by the electronic effects of the triazine substituents (Benson, Gross, & Snyder, 1990).
Indole-Alkylating Agents : Reactions of 2,3,3-Trimethyl-3H-indole with haloacetic acid amides lead to the formation of indolium salts and imidazo[1,2-a]indol-2-ones (Degutis, Schachkus, & Urbonavichyus, 1985).
Oligomerization in Aqueous Acid : Indole-3-carbinol, a related compound, shows oligomerization in acidic media to produce various biologically active substances (Grose & Bjeldanes, 1992).
Catalytic Hydrogenation : 2,3,3-Trimethyl-3H-indole reacts with nitrile oxides to produce 1,2,4-oxadiazolo[4,5-a]indolines, which can be further processed via catalytic hydrogenation (Malamidou-Xenikaki & Coutouli-argyropoulou, 1990).
Biological and Pharmacological Studies
Sirtuin Inhibitors : Certain indole derivatives, such as tetrahydroindoles, have been found to be potent and selective SIRT2 inhibitors. These compounds can serve as starting points for drug discovery, highlighting the potential of indole scaffolds in medicinal chemistry (Vojacek et al., 2019).
Synthesis of Fluorescent Probes : Cyanine derivatives of indoles, such as 2,3,3-Trimethyl-3H-indole, are used in the synthesis of ratiometric fluorescent probes for pH detection. These probes are useful in various spectroscopic imaging studies (Wang, 2021).
Anti-Microbial Activity : Indole derivatives have been synthesized and studied for their antimicrobial properties. These compounds, derived from indole and quinoline moieties, play a significant role in the development of pharmaceutically important molecules (Basavarajaiah & Miuthyunjayaswamy, 2009).
Enzyme Induction Studies : Indole-3-carbinol and its acid reaction products have been shown to induce enzyme activities such as cytochrome P-450IA1 apoprotein level and DT-diaphorase activity in vitro, revealing their potential in biochemical research (de Kruif et al., 1991).
Carbazole Synthesis : Indoles can be converted to carbazoles using a Pd–Cu–Ag trimetallic system, which is useful in the synthesis of compounds like granulatimide, a Chk1 kinase inhibitor (Ozaki et al., 2013).
Propriétés
IUPAC Name |
2,3,3-trimethylindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-12(2,3)10-8(11(14)15)5-4-6-9(10)13-7/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFRWILZUBBIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C1(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-4-carboxy-3H-indole | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


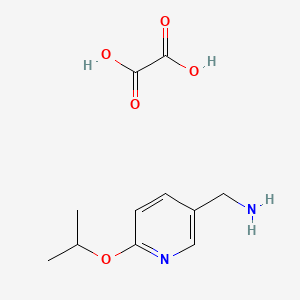
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)
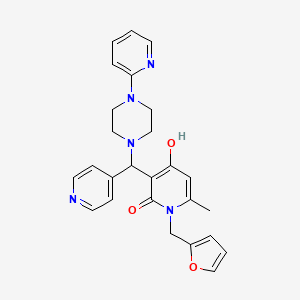
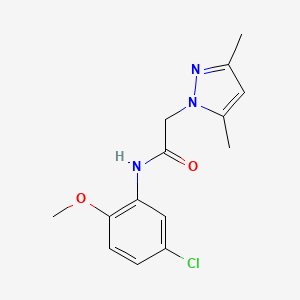
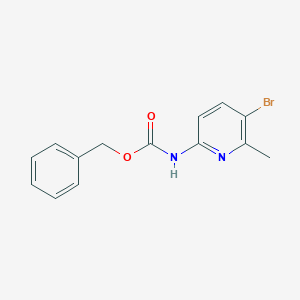
![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)
![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)
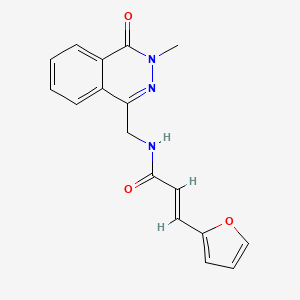
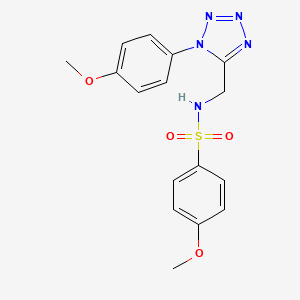
![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)
![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)
![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)
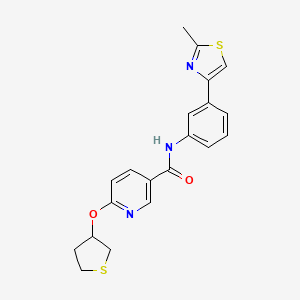
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)